molecular formula C17H12N2O4 B2643457 N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-85-2

N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Katalognummer B2643457
CAS-Nummer: 852367-85-2
Molekulargewicht: 308.293
InChI-Schlüssel: MDZCCLVFXDGKDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as BIA 10-2474, is a small molecule that has been of significant interest in the scientific community due to its potential therapeutic applications. BIA 10-2474 belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have promising therapeutic effects in various disease conditions.

Wissenschaftliche Forschungsanwendungen

Microwave Assisted Synthesis and Antibacterial Activity

Microwave-assisted synthesis has been employed to create novel derivatives featuring benzodioxol and indolyl motifs, similar to the query compound. These derivatives have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This approach underscores the utility of such compounds in developing new antibacterial agents, demonstrating a promising avenue for future antimicrobial studies (Borad et al., 2015).

Ultrasound Synthesis and Antimicrobial Evaluation

The synthesis of compounds utilizing the benzothiazole nucleus, achieved through ultrasound irradiation, has been reported. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains, indicating significant antimicrobial activities. Such research highlights the potential of these structural frameworks in the development of new antimicrobial agents, pointing to the versatility and efficacy of these compounds in combating microbial resistance (Rezki, 2016).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

Research on compounds with a benzothiazole moiety has demonstrated potential in inhibiting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), indicating a promising therapeutic strategy for cancer treatment. These findings suggest a broader application of related compounds in targeting cellular pathways critical for cancer cell survival and proliferation, offering insights into the design of novel anticancer therapies (Stec et al., 2011).

Cannabinoid Receptor Ligands

A study on indol-3-yl-oxoacetamides, closely related to the query compound, has explored their role as potent and selective ligands for the cannabinoid receptor type 2 (CB2). This work illuminates the potential therapeutic applications of such compounds in treating conditions mediated by the CB2 receptor, such as pain and inflammatory diseases, demonstrating the therapeutic versatility of these structural frameworks (Moldovan et al., 2017).

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-16(12-8-18-13-4-2-1-3-11(12)13)17(21)19-10-5-6-14-15(7-10)23-9-22-14/h1-8,18H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZCCLVFXDGKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328390
Record name N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

CAS RN

852367-85-2
Record name N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.